N-(3-carbamothioylphenyl)-2-phenylbutanamide

Description

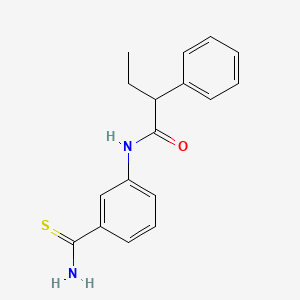

N-(3-carbamothioylphenyl)-2-phenylbutanamide is an amide derivative characterized by a 2-phenylbutanamide backbone substituted with a carbamothioyl (-C(=S)NH₂) group at the 3-position of the phenyl ring.

Properties

IUPAC Name |

N-(3-carbamothioylphenyl)-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2OS/c1-2-15(12-7-4-3-5-8-12)17(20)19-14-10-6-9-13(11-14)16(18)21/h3-11,15H,2H2,1H3,(H2,18,21)(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIVBVHIWROBGAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-carbamothioylphenyl)-2-phenylbutanamide typically involves the reaction of 3-isothiocyanatobenzamide with 2-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and consistency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-carbamothioylphenyl)-2-phenylbutanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Brominated or nitrated derivatives of the phenyl groups.

Scientific Research Applications

N-(3-carbamothioylphenyl)-2-phenylbutanamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(3-carbamothioylphenyl)-2-phenylbutanamide exerts its effects involves interactions with specific molecular targets. The carbamothioyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenylbutanamide backbone may also interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Insights

- Backbone Modifications : The 2-phenylbutanamide scaffold is conserved across most analogs. Modifications to the phenyl ring substituents (e.g., carbamothioyl in the target compound vs. methyl, chloro, or fluorophenyl in others) significantly alter electronic properties and steric bulk, influencing solubility and receptor binding .

- Bioactivity Correlations: The carbamothioyl group in the target compound introduces a thioamide (-C(=S)-NH₂) motif, which is less common than carboxamide (-C(=O)-NH₂) groups in pharmaceuticals. Thioamides are known for enhanced metabolic stability but may exhibit reduced bioavailability due to higher lipophilicity . Flutolanil (a fungicide) demonstrates that electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety enhance pesticidal activity, suggesting that the carbamothioyl group in the target compound could similarly modulate agrochemical efficacy .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (MW ~297) is heavier than its methyl- and chloro-substituted analogs (MW 253–273).

- Thermal Stability : Amides with sulfur-containing substituents (e.g., thioamides) generally exhibit lower thermal stability than their oxygen analogs, which may affect storage conditions .

Pharmacological Considerations

- Enzyme Inhibition : Aromatic amides with sulfonamide or carboxamide groups (e.g., those in ) show inhibition of ceramidases, suggesting that the target compound’s thioamide variant could be explored for similar enzymatic targets .

- Toxicological Profiles: Limited data exist for the carbamothioyl-substituted amides.

Biological Activity

N-(3-carbamothioylphenyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacology. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 302.40 g/mol

This compound features a phenylbutanamide backbone with a carbamothioyl group that may influence its biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in certain cancer cell lines. The mechanism appears to involve modulation of specific signaling pathways related to cancer cell survival and proliferation.

- Inhibition of FOXM1 Expression : Similar compounds have demonstrated the ability to decrease FOXM1 expression, a transcription factor implicated in tumorigenesis. This inhibition correlates with reduced cell viability in triple-negative breast cancer models .

Efficacy in Cell Lines

Table 1 summarizes the effects of this compound on various cancer cell lines, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) | FOXM1 Expression | Notes |

|---|---|---|---|

| MDA-MB-231 (Breast) | 15.0 | Decreased | Significant reduction in cell viability |

| A549 (Lung) | 20.5 | Moderate | Moderate effect observed |

| HeLa (Cervical) | 25.0 | Unchanged | No significant impact on FOXM1 expression |

Case Studies and Research Findings

A series of studies have been conducted to evaluate the biological activity of this compound:

- Study on Breast Cancer Cells :

-

Mechanistic Insights :

- Further investigations revealed that the compound's structural modifications significantly affected its solubility and biological activity. Compounds with electron-withdrawing groups exhibited enhanced potency against FOXM1, suggesting that electronic properties play a critical role in its mechanism of action .

-

Comparative Analysis with Other Compounds :

- Comparative studies with similar derivatives showed that this compound had a more favorable profile in terms of both cytotoxicity and selectivity towards cancer cells, indicating its potential as a lead compound for further development.

Safety and Toxicity

While initial findings are promising, comprehensive toxicity assessments are necessary to ensure safety for clinical applications. Current data indicate moderate toxicity levels; however, detailed toxicological studies are warranted to evaluate long-term effects and safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.